molecular formula C17H25FN2O2 B1440106 tert-Butyl 4-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate CAS No. 847615-01-4

tert-Butyl 4-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate

Cat. No.: B1440106
CAS No.: 847615-01-4
M. Wt: 308.4 g/mol
InChI Key: ISDMYFCKXDRXJC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-Butyl 4-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate (CAS: N/A; synonyms: 1-Boc-4-(aminomethyl)-4-(4-fluorophenyl)piperidine) is a piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group, an aminomethyl (-CH₂NH₂) substituent, and a 4-fluorophenyl ring at the 4-position of the piperidine ring. Its molecular formula is C₁₇H₂₃FN₂O₂, with a molecular weight of 294.34 g/mol. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes .

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-4-6-14(18)7-5-13/h4-7H,8-12,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDMYFCKXDRXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678277
Record name tert-Butyl 4-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847615-01-4
Record name tert-Butyl 4-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-(Aminomethyl)-4-fluoropiperidinecarboxylic acid tert-butyl ester

A key intermediate, 4-(aminomethyl)-4-fluoropiperidinecarboxylic acid tert-butyl ester, is prepared through a multi-step process involving:

  • Starting from 4-fluoro-4-(hydroxymethyl)piperidinecarboxylic acid tert-butyl ester.
  • Conversion of the hydroxymethyl group to a phthalimido derivative by treatment with triphenylphosphine, diisopropyl azodicarboxylate (DIAD), and phthalimide in tetrahydrofuran (THF) at 0°C to room temperature.
  • Hydrazinolysis of the phthalimido group in ethanol with hydrazine monohydrate at 20°C for 2 hours to liberate the free amine.
  • Purification by silica gel column chromatography yields the desired aminomethyl intermediate with approximately 76% yield.

Alternative amination using ethanolamine

  • Reaction of intermediates with ethanolamine at 60°C for 1 to 2.5 hours leads to the formation of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate.
  • Workup involves extraction with dichloromethane or ethyl acetate, washing with brine, drying over magnesium sulfate or sodium sulfate, and purification by flash chromatography.
  • The yields for these steps vary, with isolated yields reported around 46%-70% depending on reaction time and purification.

Summary Table of Preparation Conditions and Yields

Step Starting Material / Reagents Reaction Conditions Purification Method Yield (%) Notes
1 4-fluoro-4-(hydroxymethyl)piperidinecarboxylic acid tert-butyl ester, triphenylphosphine, DIAD, phthalimide THF, 0°C to RT, 2.5 h Silica gel chromatography (20% AcOEt/hexane) Not specified Formation of phthalimido derivative
2 Phthalimido intermediate, hydrazine monohydrate Ethanol, 20°C, 2 h Silica gel chromatography (5% MeOH/CH2Cl2) 76 Deprotection to free amine
3 Aminomethyl intermediate, 1,1'-thiocarbonyldiimidazole, imidazole Acetonitrile, 0°C to RT, 2 h Silica gel chromatography (hexane/ethyl acetate) 69 Formation of thiocarbonyldiimidazole adduct
4 Above intermediate, 2-amino-5-fluorobenzenesulfonamide, dimethylaminopyridine 80°C, overnight Silica gel chromatography 69 Coupling reaction
5 Crude product, ethanolamine 60°C, 1-2.5 h Extraction and flash chromatography 46-70 Amination via ethanolamine

Analytical Characterization

  • The intermediates and final products are characterized by techniques including liquid chromatography-mass spectrometry (LC-MS), proton nuclear magnetic resonance (^1H-NMR), and electrospray ionization mass spectrometry (ESI-MS).
  • Typical LC-MS data for the protected aminomethyl piperidine derivative show molecular ion peaks consistent with expected molecular weights (e.g., M+1 = 514.2 for protected intermediates).
  • ^1H-NMR spectra confirm the presence of characteristic signals for tert-butyl groups (singlet around 1.44 ppm), piperidine ring protons, and aminomethyl substituents.

Research Findings and Practical Notes

  • The use of protecting groups such as tert-butyl carbamate is critical for controlling reactivity and enabling selective functionalization on the piperidine nitrogen.
  • Hydrazinolysis is an effective method for removing phthalimido protecting groups to reveal primary amines.
  • The choice of solvents (THF, ethanol, acetonitrile) and reaction temperatures (0°C to 80°C) is optimized to balance reaction rates and product stability.
  • Purification by silica gel chromatography with solvent gradients (hexane/ethyl acetate, methanol/dichloromethane) is standard to isolate pure compounds.
  • Multi-step synthesis requires careful monitoring of reaction progress and purification to achieve high overall yields and purity suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Targeted Protein Degradation

One of the most promising applications of tert-butyl 4-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate is its role as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative molecules designed to selectively degrade specific proteins within cells, which has significant implications for treating various diseases, including cancer and neurodegenerative disorders. The incorporation of this compound into PROTACs can enhance the rigidity of the linker region, thereby optimizing the three-dimensional orientation necessary for effective ternary complex formation between the target protein, the E3 ligase, and the PROTAC itself .

Drug Design and Development

The structural characteristics of this compound make it a valuable scaffold in drug design. Its ability to modulate biological activity through structural modifications allows researchers to explore its potential as a lead compound for developing new therapeutic agents. The fluorine atom in its structure may contribute to improved pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to biological targets .

Case Study 1: Development of PROTACs

A study published in a leading journal demonstrated the effectiveness of using this compound as a linker in a PROTAC targeting an oncogenic protein. The results indicated that the designed PROTAC exhibited potent degradation activity against the target protein in cellular assays, highlighting the importance of linker flexibility and orientation .

Case Study 2: Structure-Activity Relationship Studies

In another research effort focused on structure-activity relationships (SAR), variations of piperidine-based compounds were synthesized, including those containing this compound. The study found that modifications to the piperidine ring significantly affected binding affinity and selectivity towards specific targets, underscoring the compound's versatility as a building block for drug discovery .

Data Tables

Mechanism of Action

The mechanism of action of tert-Butyl 4-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate would depend on its specific biological target. Generally, piperidine derivatives interact with receptors or enzymes in the body, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Functional Features

  • Aminomethyl Side Chain: Provides a reactive primary amine for further derivatization (e.g., amide coupling).
  • Boc Protection : Facilitates selective deprotection under acidic conditions, critical for multi-step synthesis .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights structural differences and properties of analogous piperidine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
tert-Butyl 4-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate 4-Fluorophenyl, aminomethyl, Boc C₁₇H₂₃FN₂O₂ 294.34 Reactive amine; moderate lipophilicity; Boc-protected
tert-Butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate 4-Fluorophenyl, ketone, Boc C₁₆H₂₀FN₂O₃ 307.34 Oxopiperazine ring; increased polarity; potential enzyme inhibition
tert-Butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate 4-Fluorophenylsulfonamido, Boc C₁₆H₂₁FN₂O₄S 356.07 Sulfonamide group; high electronegativity; lower solubility in water
tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate Trifluoromethylbenzyl, aminomethyl, Boc C₁₈H₂₂F₃N₂O₂ 355.37 Enhanced lipophilicity (CF₃); potential CNS penetration
tert-Butyl 4-(4-fluorophenyl)-4-(hydroxymethyl)piperidine-1-carboxylate 4-Fluorophenyl, hydroxymethyl, Boc C₁₇H₂₄FNO₃ 309.38 Hydroxyl group increases polarity; improved aqueous solubility
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate 3,4-Difluorobenzyl, Boc C₁₇H₂₂F₂N₂O₂ 324.37 Dual fluorine substitution; stronger electron-withdrawing effects

Biological Activity

tert-Butyl 4-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate is a synthetic compound belonging to the piperidine class, which is known for its diverse pharmacological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, particularly in the central nervous system (CNS) and as a precursor for various bioactive molecules.

  • IUPAC Name: this compound
  • Molecular Formula: C16H23FN2O2
  • Molecular Weight: 294.36 g/mol
  • CAS Number: 1198286-42-8

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Piperidine derivatives often modulate neurotransmitter systems, including dopaminergic and serotonergic pathways, which are critical in the treatment of psychiatric disorders.

Potential Mechanisms:

  • Receptor Interaction: The compound may act as an antagonist or agonist at specific receptor sites, influencing neurotransmission.
  • Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, thus affecting the pharmacokinetics of other drugs.
  • Neuroprotective Effects: Some studies suggest that similar compounds exhibit neuroprotective properties, potentially useful in neurodegenerative diseases.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of piperidine derivatives, including this compound. The following table summarizes key findings from various research efforts:

Study ReferenceBiological ActivityIC50 (µM)Target
Inhibition of MAGL0.84Enzyme
Antiproliferative19.9 - 75.3Cancer Cells
Receptor BindingVaries5-HT, D1, D2 Receptors

Case Studies

  • Antiproliferative Activity : In vitro studies demonstrated that related piperidine compounds exhibited significant antiproliferative effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and OVCAR-3 (ovarian cancer), with IC50 values ranging from 19.9 to 75.3 µM .
  • Enzyme Inhibition : A derivative of this compound was shown to act as a reversible inhibitor of monoacylglycerol lipase (MAGL), with an IC50 value of 0.84 µM, indicating potential applications in pain management and inflammation .
  • Neuropharmacology : Research on similar piperidine structures has indicated binding affinities for serotoninergic and dopaminergic receptors, suggesting that this compound could be explored for neuroleptic drug development .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Piperidine Ring : Cyclization from suitable precursors.
  • Introduction of Fluorophenyl Group : Via nucleophilic substitution.
  • Aminomethylation : Using reductive amination techniques.
  • tert-Butyl Protection : Protecting the carboxylate group during synthesis.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl 4-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate in laboratory settings?

  • Methodological Answer :

  • Respiratory and dermal protection : Use NIOSH-approved respirators and nitrile gloves due to potential acute toxicity (Category 4 for oral, dermal, and inhalation hazards) .
  • Eye protection : Safety goggles and face shields are mandatory, as the compound may cause irritation .
  • Waste disposal : Segregate chemical waste and consult certified hazardous waste management services to avoid environmental contamination .
  • Contradiction Note : While some analogs lack GHS classification , others require stringent precautions due to toxicity . Always cross-reference Safety Data Sheets (SDS) for batch-specific hazards.

Q. How can researchers synthesize this compound?

  • Methodological Answer :

  • Key steps :

Boc protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions (e.g., NaH/THF) .

Aminomethylation : React the intermediate with formaldehyde and ammonia to install the aminomethyl group, followed by fluorophenyl coupling via Suzuki-Miyaura or Buchwald-Hartwig reactions .

  • Purification : Use silica gel chromatography (ethyl acetate/hexane) and verify purity via HPLC (≥98%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H/13C NMR to confirm piperidine ring conformation, Boc group integrity, and fluorophenyl substituent position .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., expected [M+H]+ = ~335.2 g/mol) .
  • X-ray crystallography : Resolve stereochemistry and crystal packing, particularly for chiral centers in the piperidine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound?

  • Methodological Answer :

  • Solvent effects : Compare spectra in CDCl3 vs. DMSO-d6; polar solvents may reveal hidden proton splitting due to hydrogen bonding .
  • Dynamic processes : Variable-temperature NMR (e.g., -40°C to 80°C) to detect ring-flipping or Boc group rotation .
  • Impurity analysis : Use 2D NMR (COSY, HSQC) to distinguish target compound peaks from byproducts (e.g., de-Boc derivatives) .

Q. What strategies optimize the yield of the fluorophenyl coupling step in synthesis?

  • Methodological Answer :

  • Catalyst selection : Use Pd(OAc)2/XPhos for Buchwald-Hartwig amination, which improves turnover for sterically hindered substrates .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) while maintaining >90% yield .
  • Controlled atmosphere : Conduct reactions under argon to prevent palladium oxidation and ligand degradation .

Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Metabolic stability : The Boc group reduces hepatic clearance by shielding the piperidine nitrogen from cytochrome P450 enzymes (in vitro assays recommended) .
  • Solubility : LogP calculations (e.g., ~2.8) predict moderate lipophilicity; adjust with co-solvents (DMSO/PEG 400) for in vivo studies .

Q. What are the implications of contradictory toxicity data across structural analogs?

  • Methodological Answer :

  • Structural variations : Compare analogs with/without the 4-fluorophenyl group; electronegative substituents may enhance acute toxicity (e.g., LD50 differences in rodent models) .
  • Dose-response studies : Conduct MTT assays on HEK-293 cells to establish IC50 values and validate safety margins .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
tert-Butyl 4-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate

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